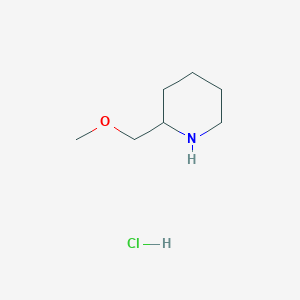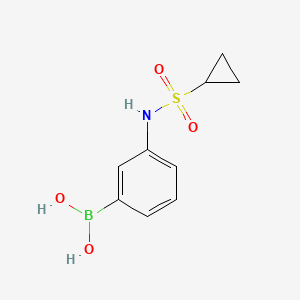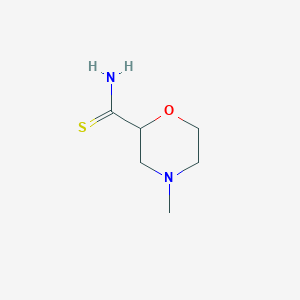
2-Chloro-5-(4-isopropoxybenzoyl)pyridine
Vue d'ensemble
Description
2-Chloro-5-(4-isopropoxybenzoyl)pyridine is a chemical compound with a complex structure. The molecule contains a total of 34 bonds, including 20 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ketone, 1 aromatic ether, and 1 Pyridine .
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-(4-isopropoxybenzoyl)pyridine is quite complex. It contains a total of 34 bonds, including 20 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ketone, 1 aromatic ether, and 1 Pyridine .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-5-(4-isopropoxybenzoyl)pyridine include its molecular structure, which contains a total of 34 bonds, including 20 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ketone, 1 aromatic ether, and 1 Pyridine .Applications De Recherche Scientifique
Chemical Synthesis and Properties
2-Chloro-5-(4-isopropoxybenzoyl)pyridine is explored in the realm of chemical synthesis for its potential in forming complex organic compounds. Research highlights the fascinating variability in the chemistry of pyridine derivatives, emphasizing their preparation procedures, properties, and their role in forming complex compounds with diverse spectroscopic, magnetic, and biological activities (Boča, Jameson, & Linert, 2011). This compound's structural nuances contribute significantly to the development of materials with unique chemical and physical properties.
Catalysis and Organic Reactions
The compound's utility extends into catalysis and organic reactions, where its structural framework is instrumental in synthesizing biologically relevant scaffolds. For instance, pyranopyrimidine scaffolds, which are crucial for medicinal and pharmaceutical industries, leverage derivatives like 2-Chloro-5-(4-isopropoxybenzoyl)pyridine for their synthesis. The review of synthetic pathways for such scaffolds underscores the compound's versatility in utilizing diverse catalysts for the development of biologically active molecules (Parmar, Vala, & Patel, 2023).
Biological and Medicinal Significance
Moreover, the biological and medicinal significance of pyridine derivatives, including 2-Chloro-5-(4-isopropoxybenzoyl)pyridine, is underscored by their inclusion in the synthesis of compounds with potential health applications. For example, the review on the health effects of certain chemicals highlights the importance of understanding the interactions between such pyridine derivatives and biological targets, which could pave the way for novel therapeutic agents (Lewandowski, Kalinowska, & Lewandowska, 2005).
Environmental and Health Considerations
It is also crucial to consider the environmental and health implications of chemicals structurally related to 2-Chloro-5-(4-isopropoxybenzoyl)pyridine. Studies focusing on compounds like parabens, which share some structural similarities, shed light on the need for comprehensive assessments of such chemicals' fate, behavior, and potential impacts in aquatic environments (Haman, Dauchy, Rosin, & Munoz, 2015).
Safety and Hazards
The safety data sheet for related compounds such as chloropyridines indicates that they are considered hazardous by the 2012 OSHA Hazard Communication Standard. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation. They are also harmful if swallowed or in contact with skin .
Propriétés
IUPAC Name |
(6-chloropyridin-3-yl)-(4-propan-2-yloxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-10(2)19-13-6-3-11(4-7-13)15(18)12-5-8-14(16)17-9-12/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXABLKYEZGHTGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101198564 | |
| Record name | (6-Chloro-3-pyridinyl)[4-(1-methylethoxy)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101198564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(4-isopropoxybenzoyl)pyridine | |
CAS RN |
1187169-59-0 | |
| Record name | (6-Chloro-3-pyridinyl)[4-(1-methylethoxy)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187169-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Chloro-3-pyridinyl)[4-(1-methylethoxy)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101198564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![3-Methyl-4-[methyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B1421824.png)

![2-chloro-N-[(5-methylthiophen-2-yl)methyl]acetamide](/img/structure/B1421826.png)
